Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-
Description
Overview of Group 4 Transition Metal Organometallics in Catalysis
The Group 4 transition metals—titanium (Ti), zirconium (Zr), and hafnium (Hf)—form the basis of some of the most important industrial catalysts, particularly for the polymerization of α-olefins. tandfonline.com Since the pioneering discovery of Ziegler-Natta catalyst systems in the 1950s, organometallic complexes of these metals have been central to producing polymers like polyethylene (B3416737) and polypropylene (B1209903) with controlled stereochemistry. tandfonline.com
These catalysts are typically composed of a Group 4 organometallic precursor, such as a metallocene or a half-sandwich complex, and a co-catalyst, often an aluminum alkyl compound like methylaluminoxane (B55162) (MAO). tandfonline.com The hafnium and zirconium-based catalysts are particularly noted for their high activity and ability to produce polymers with high molecular weights and specific tacticities (the spatial arrangement of monomer units). researchgate.net The electronic properties and steric environment of the ligands attached to the metal center are crucial in determining the catalyst's performance, including its activity, stability, and the properties of the resulting polymer. orgasynth.com
Significance of Indenyl Ligands in Transition Metal Coordination
The indenyl ligand is a crucial component in modern organometallic chemistry, offering distinct advantages over the more common cyclopentadienyl (B1206354) (Cp) ligand. An indenyl ligand is essentially a cyclopentadienyl ring fused to a benzene (B151609) ring. This fusion significantly alters the electronic and steric properties of the ligand and its coordination to a metal center.
The most significant consequence of this structure is the "indenyl effect," a phenomenon where indenyl-metal complexes exhibit dramatically enhanced rates in associative substitution reactions compared to their cyclopentadienyl counterparts. This rate acceleration is attributed to the ability of the indenyl ligand to undergo "ring slippage." During a reaction, the ligand can change its coordination mode from η⁵ (binding through all five carbons of the cyclopentadienyl portion) to η³ (binding through only three carbons). This slippage opens up a coordination site on the metal, facilitating the approach of an incoming reactant without requiring the dissociation of a ligand first. The aromaticity of the fused benzene ring helps to stabilize the η³ intermediate, lowering the activation energy for the substitution pathway. This property makes indenyl-containing catalysts, including hafnium complexes, exceptionally reactive in many catalytic processes.
Historical Context of Hafnium Indenyl Complex Research
The journey of hafnium indenyl complex research is intertwined with the broader history of organometallic chemistry. A pivotal moment was the elucidation of the structure of ferrocene (B1249389) in 1952, which unveiled the "sandwich" bonding motif and launched the field of metallocene chemistry. This discovery spurred intense investigation into other cyclopentadienyl-type ligands.
While early work focused on cyclopentadienyl systems, researchers soon turned to its benzo-fused relative, the indenyl ligand. The unique reactivity of indenyl complexes was first systematically noted in the late 1960s and early 1970s. However, it was the application of Group 4 metallocenes in Ziegler-Natta polymerization catalysis in the 1980s that brought indenyl complexes to the forefront of industrial chemistry.
Researchers discovered that ansa-metallocenes (complexes with two cyclopentadienyl-type ligands linked by a bridge) based on zirconium and hafnium with indenyl frameworks could produce highly isotactic polypropylene, a commercially valuable plastic. The specific geometry and electronic properties endowed by the indenyl ligands were key to this stereochemical control. Due to the lanthanide contraction, hafnium and zirconium have very similar ionic radii, leading to parallel developments in their organometallic chemistry. researchgate.net Consequently, the exploration of hafnium indenyl complexes has closely mirrored that of their zirconium analogues, with a continuous focus on designing more active and selective catalysts for olefin polymerization. researchgate.netorgasynth.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
hafnium(4+);1H-inden-1-ide;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7.3ClH.Hf/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQNUQUSIBFBG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Hf+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3Hf | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336102-54-6 | |
| Record name | Indenylhafnium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trichloro 1,2,3,3a,7a H 1h Inden 1 Yl Hafnium Systems
Precursor Synthesis and Indenyl Ligand Functionalization
The journey to trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]hafnium begins with the indenyl proligand. The electronic and steric properties of the final hafnium complex can be finely tuned by introducing various substituents onto the indenyl framework. This section details the common strategies for preparing these crucial organic precursors.
Synthesis of Substituted Indenyl Proligands
The synthesis of substituted indenyl proligands often starts from commercially available indene (B144670) or substituted indanones. A variety of synthetic transformations can be employed to introduce functional groups at specific positions on the indenyl ring system. For instance, 2-aryl-substituted indenes can be prepared by treating 2-indanone (B58226) with an appropriate organolithium reagent, followed by dehydration. acs.org This approach allows for the introduction of a wide range of aryl groups, which can influence the catalytic activity of the resulting hafnium complex.
Another common strategy involves the alkylation of the indenyl anion. Deprotonation of indene or a substituted indene with a strong base, such as an organolithium reagent or sodium hydride, generates the corresponding indenide anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce alkyl substituents.
| Starting Material | Reagent | Substituent Introduced |
| 2-Indanone | 2-Lithio-5-methylfuran | 2-(5'-methyl-2'-furyl) |
| Indene | n-Butyllithium, then Alkyl Halide | Alkyl group |
Halogenation and Lithiation Pathways for Indenyl Species
Halogenation of the indenyl framework provides a versatile handle for further functionalization. For example, bromination of 1,2,3-trichlorobenzene (B84244) can be a step in a multi-step synthesis of precursors for complex indenyl systems. google.com Once halogenated, these positions can be readily converted to other functional groups via metal-halogen exchange, typically using organolithium reagents.
Lithiation is a fundamental step in the synthesis of many indenyl hafnium complexes. Direct deprotonation of an indenyl proligand with an organolithium reagent, such as n-butyllithium or methyllithium, generates the corresponding lithium indenide salt. acs.org This salt is a key intermediate for subsequent reactions with hafnium halides. The position of lithiation is influenced by the substitution pattern on the indene ring and the reaction conditions.
Hafnium Complexation Strategies
With the desired indenyl proligand in hand, the next critical step is the complexation with a hafnium source to form the target trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]hafnium system. Several strategies have been developed to achieve this transformation efficiently.
Direct Salt Elimination Reactions with Hafnium(IV) Halides
The most common and straightforward method for the synthesis of indenyl hafnium trichloride (B1173362) complexes is the direct salt elimination (or salt metathesis) reaction. This approach involves the reaction of a lithium indenide salt with a hafnium(IV) halide, typically hafnium tetrachloride (HfCl₄). The reaction is driven by the formation of a stable inorganic salt, usually lithium chloride, which precipitates from the reaction mixture.
The stoichiometry of the reactants is crucial in determining the product. To synthesize the desired mono-indenyl complex, one equivalent of the lithium indenide is reacted with one equivalent of HfCl₄. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107), at low temperatures to control the reactivity and minimize side reactions.
| Indenyl Precursor | Hafnium Source | Product | Byproduct |
| Lithium Indenide | Hafnium(IV) Chloride | Indenylhafnium(IV) Trichloride | Lithium Chloride |
Transmetalation Approaches for Hafnium Chloride Formation
An alternative to the direct salt elimination method is the transmetalation approach. This strategy involves the reaction of a hafnium(IV) halide with an indenyl derivative of a different metal or metalloid, such as tin or silicon. For example, distannylated bis(indenyl) ligands have been shown to react with HfCl₄ to yield the corresponding ansa-metallocenes in high yield. acs.orgacs.org This method can offer advantages in terms of selectivity and milder reaction conditions. The driving force for this reaction is the formation of a more stable metal-halide bond, such as trimethyltin (B158744) chloride.
Considerations for Stereoselective Synthesis of Ansa-Bridged Analogues
The synthesis of ansa-bridged bis(indenyl)hafnium complexes introduces an additional layer of complexity due to the potential for forming different stereoisomers, namely the racemic and meso diastereomers. The stereochemical outcome of the complexation reaction is highly dependent on the nature of the bridge, the substituents on the indenyl ligands, and the reaction conditions. uni-konstanz.de
The introduction of a bridge, such as an ethylene (B1197577) or dimethylsilylene group, between two indenyl ligands restricts the rotation of the rings, leading to a more rigid and stereochemically defined catalyst precursor. researchgate.net The synthesis of these bridged ligands often involves multi-step procedures. researchgate.net The subsequent complexation with HfCl₄ can lead to a mixture of rac and meso isomers, which may require separation. uni-konstanz.de Strategies to control the stereoselectivity of these reactions are of significant interest, as the different isomers can exhibit markedly different catalytic properties.
Isolation and Purification Techniques for Organohafnium Chlorides
The isolation and purification of organohafnium chlorides, such as trichloro[(1,2,3,3a,7a-η)-1H-inden-1-yl]hafnium, are critical steps to ensure the removal of impurities, unreacted starting materials, and byproducts from the reaction mixture. The stability of these compounds, particularly their sensitivity to air and moisture, necessitates the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) throughout the purification process. The choice of method depends on the physical properties of the specific organohafnium compound, including its solubility, volatility, and thermal stability. Common techniques employed include recrystallization, sublimation, and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organometallic compounds. youtube.com The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to induce crystallization. youtube.com The desired compound crystallizes out in a purer form, while impurities remain dissolved in the solvent. youtube.com
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the organohafnium chloride sparingly or not at all at room temperature but show high solubility at elevated temperatures. youtube.com Furthermore, the solvent must be inert and not react with the compound. For organohafnium chlorides, which are typically non-polar to moderately polar, common solvents include aliphatic and aromatic hydrocarbons, as well as ethers. The process often involves filtering the hot solution to remove any insoluble impurities before cooling. youtube.com
Table 1: Common Solvents for Recrystallization of Organohafnium Chlorides
| Solvent | Rationale for Use | Typical Procedure Notes |
| Toluene (B28343) | Good solvating power for many organometallic complexes at elevated temperatures. | The compound is dissolved in a minimum amount of hot toluene and allowed to cool slowly to room temperature, followed by further cooling in a freezer to maximize crystal yield. |
| Hexane (B92381) / Heptane | Lower solvating power; often used in solvent/anti-solvent systems or for washing crystals. | Useful for precipitating the compound from a more soluble solvent like toluene or dichloromethane. Crystals are typically washed with cold hexane to remove soluble impurities. |
| Dichloromethane (DCM) | High solvating power for a wide range of organometallic compounds. | Often used to dissolve the crude product, which can then be layered with a less-polar solvent like hexane to induce crystallization at the interface. |
| Diethyl Ether | Moderate solvating power; its high volatility facilitates easy removal from the purified crystals. | Care must be taken due to its low boiling point and high flammability. Often used for low-temperature recrystallizations. |
This interactive table provides an overview of solvents commonly used for the recrystallization of organohafnium chlorides.
Sublimation
Sublimation is a purification technique that exploits the ability of some solids to transition directly from the solid to the gas phase upon heating under reduced pressure, and then re-condense back into a pure solid on a cold surface. This method is particularly effective for volatile and thermally stable compounds and can yield products of very high purity. sigmaaldrich.comstrem.com Hafnium(IV) chloride, a common precursor, is itself often purified by sublimation. sigmaaldrich.comcrystal-growth.net
This technique is advantageous as it avoids the use of solvents. The process is typically carried out in a specialized sublimation apparatus under a high vacuum. The impure compound is heated, and the more volatile organohafnium compound sublimes, leaving non-volatile impurities behind. The purified compound is then collected as crystals on a cold probe or the cooler parts of the apparatus. The temperature and pressure are critical parameters that must be carefully controlled to achieve efficient separation. scielo.org.zaiaea.org For instance, hafnium tetrachloride sublimes at 315°C under atmospheric pressure. crystal-growth.net Organometallic derivatives like trichloro[(1,2,3,3a,7a-η)-1H-inden-1-yl]hafnium would be expected to sublime at lower temperatures due to their organic ligand.
Table 2: Typical Conditions for Sublimation of Hafnium Chlorides
| Parameter | Typical Range | Importance |
| Temperature | 100 - 250 °C | Must be high enough to induce sublimation but below the compound's decomposition temperature. |
| Pressure | 10⁻² - 10⁻⁵ mbar | High vacuum is required to lower the sublimation temperature and facilitate mass transport. |
| Cold Finger Temp. | -78 °C to 25 °C | A significant temperature gradient between the heated zone and the collection surface is necessary for efficient condensation. |
This interactive table outlines typical conditions for the sublimation of hafnium chlorides.
Chromatographic Methods
Column chromatography is another valuable tool for the purification of organohafnium chlorides, especially when dealing with mixtures of compounds with similar solubilities that are difficult to separate by recrystallization. This technique separates compounds based on their differential adsorption onto a stationary phase.
For relatively non-polar compounds like many organohafnium chlorides, silica (B1680970) gel or alumina (B75360) are common stationary phases. The crude product is dissolved in a minimal amount of a non-polar solvent (the mobile phase), such as hexane or a hexane/toluene mixture, and loaded onto the column. The mobile phase is then passed through the column, and the components of the mixture travel at different rates depending on their affinity for the stationary phase, leading to separation. Due to the sensitivity of these compounds, all solvents must be rigorously dried and deoxygenated, and the chromatography should be performed under an inert atmosphere. Ion-exchange chromatography has also been utilized for the separation of hafnium and zirconium from chloride solutions, which can be adapted for specific purification challenges. ijcce.ac.ir
Reactivity and Reaction Mechanisms of Hafnium,trichloro 1,2,3,3a,7a H 1h Inden 1 Yl and Derivatives
Activation Processes with Cocatalysts (e.g., Methylaluminoxane (B55162) (MAO))
The transformation of the stable precursor complex, Hafnium, trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-, into a catalytically active species requires interaction with a cocatalyst. Methylaluminoxane (MAO) is a commonly employed activator for Group 4 metallocene and post-metallocene catalysts. The activation process is a multi-step sequence:
Alkylation: The initial step involves the alkylation of the hafnium precursor by MAO or other aluminum alkyls present in the MAO solution (like trimethylaluminum). One or more of the chloride ligands are replaced by methyl groups from the cocatalyst. This exchange transforms the hafnium trichloride (B1173362) species into a mono-, di-, or trimethylated hafnium complex.
Ionization: Following alkylation, MAO facilitates the abstraction of an anionic ligand (either a remaining chloride or, more commonly, a methyl group) from the hafnium center. This abstraction generates a highly electrophilic, coordinatively unsaturated cationic hafnium species, [(Indenyl)HfR]⁺ (where R is typically a methyl group). This cationic complex is the active site for catalysis.
Ion Pair Formation: The resulting cationic hafnium center is stabilized by a large, weakly coordinating anion derived from the MAO structure, forming a contact or solvent-separated ion pair. The nature of this ion pair can significantly influence the catalyst's activity, stability, and stereoselectivity.
The large excess of MAO typically required is attributed to its multiple roles: acting as an alkylating agent, generating the active cation, stabilizing the cation via the non-coordinating anion, and scavenging impurities from the reaction medium.
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry that involve a change in both the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org
Oxidative Addition: In this process, a molecule A-B adds to the metal center, cleaving the A-B bond and forming new M-A and M-B bonds. The metal's oxidation state and coordination number each increase by two. libretexts.orgumb.edu For hafnium, this is most relevant for derivatives where the metal is in a reduced oxidation state, such as Hf(II). For example, reduced bis(indenyl)hafnium(II) complexes have been shown to undergo facile oxidative addition of molecules like dihydrogen (H₂) to yield dihydride Hf(IV) species. figshare.com This requires the hafnium center to have a stable higher oxidation state (Hf(IV)) and available orbitals to accept electrons from the incoming substrate.
Reductive Elimination: This is the microscopic reverse of oxidative addition. Two ligands, A and B, on the metal center couple to form an A-B molecule, which is eliminated from the coordination sphere. wikipedia.org The metal's oxidation state and coordination number decrease by two. libretexts.org Reductive elimination is a crucial step in many catalytic cycles as it often represents the product-forming step. For indenyl hafnium alkyl hydride derivatives, the reductive elimination of an alkane is a potential chain termination or transfer pathway in polymerization. For this to occur, the two groups to be eliminated must typically be in a cis orientation to one another. wikipedia.org
These two processes are in principle reversible, with the equilibrium position depending on the relative thermodynamic stabilities of the metal's different oxidation states and the bond strengths of the reactants and products. umb.edu
Ligand Substitution Reactions and Kinetics
Ligand substitution is a reaction in which one ligand in a coordination complex is replaced by another. For Hafnium, trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-, the chloride ligands are susceptible to substitution by a variety of other anionic or neutral Lewis basic ligands. The kinetics and mechanism of these reactions are crucial for catalyst activation and modification.
While specific kinetic studies on Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- are not extensively detailed in the literature, studies on analogous hafnium complexes, such as (dichloro)hafnium(IV) tetraphenylporphine (Cl₂HfTPP), provide valuable mechanistic insights. The substitution of chloride by imidazole (B134444) (Im) in Cl₂HfTPP was found to proceed through a multi-stage stoichiometric mechanism. researchgate.net
The process involves several reversible and irreversible steps:
First Coordination: A molecule of imidazole coordinates to the hafnium center, forming a mixed-ligand complex. This is followed by a slow, irreversible displacement of the first chloride ion into the second coordination sphere. researchgate.net
Second Substitution: A second imidazole molecule replaces the first chloride ligand. researchgate.net
Final Displacement: A third imidazole can then displace the final chloride ligand. researchgate.net
The mechanisms can be associative, where the incoming ligand binds first to form a higher-coordinate intermediate, or dissociative, where a ligand departs first to form a lower-coordinate intermediate. For the hafnium porphyrin system, the proposed mechanisms for the elementary steps of ligand substitution were supported by the kinetic data obtained. researchgate.net
| Reaction Step | Constant Type | Value |
|---|---|---|
| Coordination of first Im molecule | Equilibrium Constant (K₁) | 2.34 × 10⁵ M⁻¹ |
| Displacement of first Cl⁻ | Rate Constant (k₁) | 1.67 × 10⁻³ s⁻¹ |
| Replacement of Cl⁻ by second Im | Equilibrium Constant (K₂) | 1.44 × 10⁴ M⁻¹ |
| Displacement of second Cl⁻ | Rate Constant (k₂) | 1.21 × 10⁻³ s⁻¹ |
| Replacement of final Cl⁻ by Im | Equilibrium Constant (K₃) | 27.44 M⁻¹ |
Hydride Formation and Reactivity
Hafnium hydride complexes are pivotal intermediates in numerous catalytic transformations, including olefin polymerization and hydrogenation. researchgate.net These species can be formed from Hafnium, trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- or its alkylated derivatives through several routes, such as hydrogenolysis of hafnium-alkyl bonds or salt metathesis with hydride reagents (e.g., NaBEt₃H). acs.org
Terminal hafnium hydrides are highly reactive species. Their key reactions include:
Olefin Insertion: The Hf-H bond can readily add across the double bond of an olefin (e.g., ethylene (B1197577), propylene). This migratory insertion reaction is a fundamental step in hydrohafnation and the chain propagation phase of olefin polymerization, forming a new hafnium-alkyl bond. acs.org
Catalytic Hydrogenation: Hafnium hydride complexes can act as catalysts for the hydrogenation of unsaturated substrates. For instance, a terminal hafnium hydride has been shown to catalyze the hydrogenation of olefins at elevated temperatures. acs.org
Reaction with Small Molecules: Hafnium hydrides can react with small molecules like carbon monoxide (CO), leading to insertion and the formation of formyl or enediolate complexes. researchgate.net
The reactivity of the hydride is often moderated by the ancillary ligands. The indenyl ligand, for example, influences the electronic properties of the hafnium center and the steric accessibility of the hydride, thereby tuning its reactivity.
Small Molecule Activation (e.g., CO₂, N₂)
The activation of small, thermodynamically stable molecules like carbon dioxide (CO₂) and dinitrogen (N₂) is a significant challenge in chemistry. Certain reactive hafnium complexes have shown the ability to bind and activate these molecules.
Specifically, cationic hafnium-phosphinoamide complexes have been demonstrated to act as metal-based frustrated Lewis pairs (FLPs) in the activation of CO₂. nih.govrsc.org In these systems, the electrophilic (Lewis acidic) hafnium center and a Lewis basic site on a ligand act cooperatively to bind CO₂. This can lead to the formation of hafnium-carboxylate species or more complex bimetallic structures where the CO₂ molecule bridges two metal centers. nih.govrsc.org The activation is driven by the complementary electronic nature of the metal center and the ligand, which together can overcome the kinetic inertness of the CO₂ molecule.
While the direct activation of N₂ by indenyl hafnium complexes is less commonly reported, the principles of d-orbital-mediated binding and reduction are central to N₂ activation by transition metals. This typically requires a low-valent, electron-rich metal center capable of donating electron density into the π* orbitals of the N₂ molecule.
Proposed Mechanistic Cycles for Catalytic Transformations
The various reaction pathways described above culminate in catalytic cycles that enable transformations such as olefin polymerization. A generalized mechanistic cycle for olefin polymerization initiated by Hafnium, trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- and activated by MAO can be proposed as follows:
Catalyst Activation (Initiation): The precatalyst (Indenyl)HfCl₃ is activated by MAO, as described in section 4.1, to form the active cationic species [(Indenyl)Hf-R]⁺, where R is an alkyl group (e.g., methyl).
Olefin Coordination: An olefin monomer (e.g., ethylene) coordinates to the vacant site on the electrophilic hafnium center.
Migratory Insertion (Propagation): The coordinated olefin inserts into the hafnium-alkyl (Hf-R) bond. This is a concerted, intramolecular process that extends the alkyl chain by one monomer unit and regenerates the vacant coordination site, ready for the next monomer to bind. The unique properties of the indenyl ligand can facilitate this step through a phenomenon known as the "indenyl effect," where the ligand can slip from an η⁵ to an η³ coordination mode, opening up coordination space and lowering the energy barrier for insertion. nih.gov
Chain Propagation: Steps 2 and 3 repeat, leading to the growth of the polymer chain.
Chain Termination/Transfer: The polymer chain growth is terminated by one of several pathways:
β-Hydride Elimination: An alkyl group on the hafnium with a β-hydrogen can eliminate to form a hafnium hydride and a polymer with a terminal double bond. The hafnium hydride can then re-initiate polymerization.
Chain Transfer to Cocatalyst: The growing polymer chain is transferred to an aluminum center of the cocatalyst, releasing the polymer and generating a new aluminum alkyl. The hafnium center is re-alkylated and can begin a new chain.
Hydrogenolysis: If hydrogen is present, it can cleave the Hf-polymer bond to release a saturated polymer chain and form a hafnium hydride.
This cycle illustrates how the fundamental reactions of activation, ligand coordination, insertion, and elimination are integrated to achieve efficient catalytic turnover.
Theoretical and Computational Investigations on Hafnium Indenyl Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties of hafnium complexes. For hafnium indenyl systems, DFT calculations are instrumental in understanding the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).
Research on various hafnium complexes has demonstrated that the electronic structure is significantly influenced by the nature of the ligands. For instance, DFT studies comparing zirconium and hafnium complexes have shown that hafnium's affinity for oxygen and fluorine is higher, as indicated by greater cohesive energies in the solid state. This suggests that the trichloro ligands in Hafnium, trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- will have a substantial electron-withdrawing effect on the hafnium center, thereby influencing its Lewis acidity and reactivity.
In studies of hafnium-based catalysts, DFT has been employed to calculate the electronic properties that correlate with catalytic activity. The electrophilicity of the metal center, a key factor in olefin polymerization, is directly related to the electronic structure and can be quantified using DFT. For a series of hafnocene catalysts, the electrophilicity was shown to be a dominant factor in determining stereoselectivity and other performance indicators. nih.gov
Table 1: Representative DFT-Calculated Properties of Hafnium Complexes
| Property | Description | Typical Findings for Hafnium Complexes |
|---|---|---|
| Cohesive Energy | The energy required to break down a crystal into its constituent neutral atoms. | Hafnium species exhibit significantly higher cohesive energies with oxygen and fluorine ligands compared to their zirconium counterparts, indicating stronger bonds. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | The energy gap can be modulated by the ligand environment. For certain hafnium-oxo clusters, the incorporation of specific organic ligands resulted in a reduction of the band gap. nih.gov |
| NICSzz(1) | Nucleus-Independent Chemical Shift value at 1 Å above the plane of a ring. | In a hexanuclear hafnium cluster, a triangular {Hf3} metallic component exhibited a high NICSzz(1) value of -44.6 ppm, suggesting significant metalloaromaticity. nih.gov |
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling, primarily using DFT, is a cornerstone for investigating the mechanisms of reactions involving hafnium indenyl complexes, particularly in the context of catalysis. These studies allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energy barriers for elementary reaction steps.
In the realm of olefin polymerization, computational models have been developed for hafnocene catalysts to understand key processes such as monomer insertion, chain transfer, and termination. For example, the "hafnium effect," where the performance of hafnocene catalysts deteriorates more rapidly at higher temperatures compared to their zirconocene (B1252598) analogues, has been rationalized through computational analysis. nih.gov This effect is attributed to differences in the M–C bond characteristics and a higher enthalpic contribution to the activation barriers for Hf–C bond conversions. nih.gov
The modeling of reaction pathways also extends to understanding catalyst deactivation and the influence of co-catalysts. The interaction of the hafnium complex with activators like methylaluminoxane (B55162) (MAO) can be computationally modeled to elucidate the formation of the active catalytic species.
Table 2: Computationally Modeled Energy Barriers in Hafnium-Catalyzed Reactions
| Reaction Step | Catalyst System | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Propene Insertion | Generic Hafnocene | DFT | Varies depending on ligand structure and insertion mode | nih.govresearchgate.net |
| β-Hydride Elimination | Generic Hafnocene | DFT | Generally higher for hafnium than zirconium | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a catalyst and its observed activity or selectivity. In the context of hafnium indenyl catalysts, QSAR models are developed to predict catalytic performance based on calculated molecular descriptors.
A notable QSAR study on a series of hafnocene and zirconocene catalysts for propene polymerization revealed a strong dependence of the catalyst's performance on its electrophilicity. nih.gov Descriptors such as the Hirshfeld charge on the metal center and the buried volume of the ligands were used to build predictive models for stereoselectivity, the ratio of different chain end types, and the frequency of misinsertions in the polymer chain. nih.govresearchgate.net These models indicated that electronic factors are predominant in determining several key performance indicators of the catalyst. nih.gov
The development of robust QSAR models can significantly accelerate the design of new catalysts by allowing for the virtual screening of potential candidates before undertaking synthetic efforts. While specific QSAR studies on Hafnium, trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- have not been reported, the principles derived from related systems suggest that its catalytic potential would be strongly linked to the electronic properties of the hafnium center as modulated by the indenyl and trichloro ligands.
Analysis of Indenyl Ligand Bonding and Metal-Ligand Interactions
The indenyl ligand is a crucial component of many organometallic catalysts due to its unique electronic and steric properties. A key feature of the indenyl ligand is its ability to undergo "ring slippage," where its coordination to the metal center can change from η⁵ (pentahapto) to η³ (trihapto). This flexibility is believed to facilitate substrate association and dissociation, thereby accelerating catalytic rates. nih.gov
The bonding between the hafnium center and the indenyl ligand in Hafnium, trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is expected to be a combination of covalent and ionic interactions. The fused benzene (B151609) ring of the indenyl ligand provides additional electronic stabilization, which facilitates this ring slippage compared to a standard cyclopentadienyl (B1206354) ligand. nih.gov
X-ray crystallography of various indenyl complexes has provided direct evidence for the degree of ring slippage by analyzing the folding of the indenyl ligand. nih.gov In addition to experimental techniques, computational methods are used to analyze the nature of the metal-ligand bond. Techniques such as the Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and the extent of orbital overlap between the hafnium and the indenyl ring.
The synthesis and structural characterization of monoindenyltrichloride complexes of hafnium, which are dimeric in the solid state with bridging chloride ligands, provide a close structural analogue to the target compound. researchgate.net These studies confirm the η⁵-coordination of the indenyl ligand to the hafnium center. researchgate.net
Future Research Directions and Emerging Trends in Hafnium Indenyl Chemistry
Development of Novel Indenyl Ligand Architectures
The indenyl ligand is far from a passive spectator in the catalytic cycle; its structure is a critical determinant of the catalyst's performance. A primary direction of research is the rational design of new indenyl ligand architectures to precisely control the electronic and steric environment of the hafnium center.
One major area of development involves ansa-metallocenes, where a bridge connects the two indenyl (or cyclopentadienyl (B1206354) and indenyl) rings. hhu.deresearchgate.netyu.edu.jo These bridges introduce rigidity and control the geometry around the hafnium atom, which in turn influences stereoselectivity in processes like propylene (B89431) polymerization. hhu.de Research has shown that modifying the bridge, for instance by replacing a methylene (B1212753) group with a dimethylsilyl group, can significantly impact catalytic activity. researchgate.netyu.edu.joyu.edu.jo Zirconium catalysts with 1,2′-bridged bis-indenyl ligands have demonstrated higher activities in ethylene (B1197577) polymerization compared to their 1,1′-bridged counterparts, a trend that guides the design of analogous hafnium systems. researchgate.netyu.edu.jo
Furthermore, the substitution pattern on the indenyl ring itself offers another layer of control. Introducing bulky substituents can prevent catalyst deactivation pathways and enhance polymer properties. nih.gov The unique electronic properties of the indenyl ligand, particularly its ability to undergo "ring slippage" from an η⁵ to an η³ coordination mode, can accelerate catalytic reactions by opening a coordination site for the substrate. nih.gov Future designs will likely incorporate electronically diverse substituents and novel bridged structures to fine-tune this behavior for specific applications. nih.govresearchgate.net This approach of "late-stage" modification, where the precatalyst structure is altered just before polymerization, presents a feasible route to rapidly screen new catalyst families. nih.gov
| Ligand Architecture Modification | Description | Observed/Potential Effect on Hafnium Catalysis | References |
|---|---|---|---|
| ansa-Bridge Introduction | Covalently linking two indenyl rings (e.g., with -CH₂CH₂- or -SiMe₂- groups). | Increases stereoselectivity and stereorigidity; influences catalytic activity based on bridge type and position. | hhu.deresearchgate.netyu.edu.jo |
| Substituent Variation | Adding sterically bulky or electron-donating/withdrawing groups to the indenyl ring. | Tunes electrophilicity of the metal center, improves polymer molecular weight, and can prevent β-hydride elimination side reactions. | nih.govnih.govresearchgate.net |
| Functionalized Ligands | Incorporating heteroatoms or functional groups into the ligand framework. | Allows for post-synthesis modification, catalyst immobilization, and the creation of bifunctional catalysts. | nih.gov |
Advancements in Catalyst Immobilization and Heterogenization
While homogeneous hafnium indenyl catalysts exhibit high activity, their separation from the product stream is challenging, hindering their use in large-scale processes. cmu.edu Consequently, a major trend is the development of robust methods for catalyst immobilization, transforming them into heterogeneous systems that are easily recoverable and reusable.
A promising approach is the anchoring of hafnium complexes onto solid supports. Research has demonstrated the chemisorption of pyridylamido-hafnium complexes on sulfated alumina (B75360) (AlS) and zirconia (ZrS). osti.gov This strategy aims to combine the well-defined nature of single-site homogeneous catalysts with the practical advantages of heterogeneous systems. osti.gov Another effective support is activated carbon, which has been used to immobilize Hafnium(IV) chloride, creating an efficient and recyclable catalyst that can be easily removed from the reaction mixture. mdpi.com
Metal-Organic Frameworks (MOFs) represent a more advanced platform for heterogenization. wpmucdn.com These crystalline, porous materials can serve as scaffolds for hafnium catalysts. For instance, a single-site catalyst was prepared by metalating the hafnium-oxide nodes of an Hf-NU-1000 MOF with a zirconium precursor, yielding highly electrophilic centers active in alkene polymerization. wpmucdn.com The uniform, well-defined pores of MOFs can also impart size and shape selectivity to the catalytic process and prevent the deactivation of active sites. wpmucdn.com
| Immobilization Strategy | Support Material | Key Advantages | References |
|---|---|---|---|
| Direct Chemisorption | Sulfated Alumina (AlS), Zirconia (ZrS) | Combines single-site precision with ease of separation; catalyst performance can be tuned by support manipulation. | osti.gov |
| Adsorption | Activated Carbon | Facile catalyst removal, high efficiency, and recyclability. | mdpi.com |
| MOF Integration | Hafnium-based MOFs (e.g., Hf-NU-1000) | Creates highly stable, single-site heterogeneous catalysts; porous structure can offer substrate selectivity and protect active sites. | wpmucdn.com |
| Supported Ionic Liquid Phase (SILP) | Porous solids with an ionic liquid layer | Provides a stable microenvironment for the catalyst, prevents leaching, and is suitable for continuous flow processes. | nih.gov |
Exploration of New Catalytic Transformations
While olefin polymerization remains the most studied application for hafnium indenyl catalysts, a significant emerging trend is the exploration of their utility in a wider range of organic transformations. The unique reactivity of hafnium complexes suggests their potential in reactions beyond C-C bond formation in polymerization.
Research into other indenylmetal systems provides a roadmap for potential applications. For example, indenyl complexes of other metals have shown efficacy in reactions such as [2+2+2] cycloadditions and the hydroaminomethylation of alkenes. nih.gov Hafnium catalysts, in general, are known to catalyze reactions like Friedel-Crafts acylations, esterifications, and Diels-Alder reactions. alfachemic.com A notable recent development is the use of a hafnium-tannic acid catalyst for the Meerwein–Ponndorf–Verley reduction, a type of catalytic transfer hydrogenation, for converting carbonyl compounds into alcohols. rsc.org
A particularly exciting frontier is tandem catalysis, where a single catalyst promotes multiple sequential reactions. A hafnium-based MOF has been shown to catalyze the tandem oxidation and functionalization of styrene, producing a protected 1,2-aminoalcohol with high selectivity. acs.orglookchem.comumn.edu This nature-inspired approach, where different catalytic sites within the MOF work in concert, opens the door to synthesizing highly functionalized molecules in a single, efficient step. acs.orglookchem.comumn.edu
| Catalytic Transformation | Description | Relevance to Hafnium Indenyl Chemistry | References |
|---|---|---|---|
| Olefin Oligomerization | Selective formation of short-chain polymers from olefins like propylene. | An established application for related hafnium and zirconium complexes, offering a route to valuable chemical feedstocks. | researchgate.net |
| Catalytic Transfer Hydrogenation (CTH) | Reduction of functional groups (e.g., carbonyls) using a hydrogen donor. | Demonstrated with non-indenyl hafnium catalysts, suggesting potential for hafnium indenyl systems in fine chemical synthesis. | rsc.org |
| Tandem Oxidation/Functionalization | Multi-step reaction in one pot, such as epoxide formation followed by ring-opening. | Achieved with a hafnium-based MOF, showcasing the potential for complex molecule synthesis. | acs.orglookchem.comumn.edu |
| Hydrofunctionalization Reactions | Addition of H-X across a C=C bond (e.g., hydroamination, hydroacylation). | Proven with other indenylmetal systems, representing a logical next step for hafnium indenyl catalyst development. | nih.gov |
Integration with Flow Chemistry and Sustainable Processes
The convergence of heterogeneous catalysis with continuous-flow manufacturing is a powerful trend aimed at developing more sustainable and efficient chemical processes. Immobilized hafnium indenyl catalysts are ideally suited for integration into flow reactors, where reactants are continuously passed over a stationary catalyst bed. nih.gov
This approach offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and simplified product-catalyst separation. nih.govutwente.nl Studies on metallocene-catalyzed ethylene polymerization in continuous stirred-tank reactors (CSTR) have provided valuable kinetic data and demonstrated the feasibility of continuous polyolefin production. acs.orgmcmaster.camcmaster.ca The use of packed-bed or wall-coated microreactors containing the heterogenized hafnium catalyst would further intensify these processes, allowing for precise control over reaction conditions and potentially higher throughput. utwente.nl
The drive for sustainability also extends to the catalyst components themselves. The development of hafnium catalysts based on naturally occurring and renewable ligands, such as tannic acid or phytic acid, represents a move away from petroleum-derived ligand precursors. rsc.orgresearchgate.net These efforts, combined with the recyclability offered by heterogenization and the efficiency of flow chemistry, are paving the way for greener chemical manufacturing.
Synergistic Effects in Multi-Metallic Hafnium Systems
The concept of using two or more distinct metals to achieve a catalytic effect greater than the sum of its parts is a burgeoning area of research. In hafnium chemistry, this is being explored through the design of bimetallic complexes and multi-component catalytic systems. The introduction of a second metal can alter the electronic properties, geometric structure, and stability of the primary catalytic site, leading to enhanced performance. rsc.orgacs.org
A clear example of this synergy is found in a homobimetallic pyridylamido bi-hafnium complex. acs.org This molecule, containing two linked hafnium centers, exhibits pronounced cooperative effects in ethylene polymerization, producing polyethylene (B3416737) with a significantly higher molecular weight than its monometallic counterpart. acs.org The close proximity of the two metal centers is believed to facilitate alkyl exchange and influence the chain growth mechanism. acs.org
Synergy can also be achieved between different metals. A tandem catalyst built on a hafnium-based MOF was decorated with iron on both the porphyrin struts and the hafnium nodes. acs.orglookchem.comumn.edu This Fe@Hf-MOF demonstrated a regioselective transformation that occurs only when the two distinct metal sites—the iron-porphyrin and the iron-decorated hafnium node—work in concert. acs.orglookchem.comumn.edu Another approach involves the interaction between the hafnium catalyst and an aluminum co-catalyst, where M,Al-bimetallic intermediates can act as precursors to the active sites in olefin oligomerization. researchgate.net These findings highlight a sophisticated strategy for catalyst design, where multiple metallic components are precisely arranged to achieve unique and enhanced reactivity.
| Multi-Metallic System | Description | Observed Synergistic Effect | References |
|---|---|---|---|
| Homobimetallic Hf-Hf Complex | A single ligand coordinates two hafnium centers, holding them in close proximity. | Enhanced polymerization activity and production of higher molecular weight polymers compared to the monometallic analogue. | acs.org |
| Heterobimetallic Fe@Hf-MOF | Iron atoms are strategically placed on the nodes and linkers of a hafnium-based MOF. | Enables a concurrent orthogonal tandem reaction that is not possible with either metal alone. | acs.orglookchem.comumn.edu |
| Hf-Al Bimetallic Intermediates | Formed during the activation of hafnium metallocenes with an aluminum-based cocatalyst (e.g., MAO). | Act as precursors for active sites in alkene dimerization and oligomerization reactions. | researchgate.netgoogle.com |
| Bimetallic Nanoparticles | Alloys or mixtures of two metals (e.g., Ni-Pt, Au-Cu) on a support. | General principle: enhanced activity, selectivity, and stability due to geometric and electronic effects between metals. | rsc.orgnih.govmdpi.com |
Q & A
Q. Q1: What are the recommended synthetic routes for Hafnium,trichloro[(1,2,3,3a,7a-η)-1H-inden-1-yl]-?
Methodological Answer: Synthesis typically involves ligand substitution reactions using hafnium tetrachloride (HfCl₄) and indenyl-based ligands under inert conditions. A common approach is to react HfCl₄ with sodium indenide (Na[C₉H₇]) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Purification via vacuum sublimation or recrystallization from toluene is critical to isolate the target compound. Characterization should include ¹H/¹³C NMR to confirm ligand coordination and elemental analysis for stoichiometric validation .
Q. Q2: How can researchers verify the purity and structural integrity of this hafnium complex?
Methodological Answer: Purity assessment requires a combination of techniques:
- X-ray crystallography to resolve the molecular geometry and confirm η⁵-coordination of the indenyl ligand.
- Differential Scanning Calorimetry (DSC) to detect impurities based on melting point deviations.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for hafnium content quantification.
Discrepancies in Cl⁻ ion counts (e.g., via ion chromatography) may indicate incomplete ligand substitution, necessitating iterative synthesis optimization .
Advanced Research Questions
Q. Q3: How does the electronic structure of Hafnium,trichloro[(1,2,3,3a,7a-η)-1H-inden-1-yl]- influence its catalytic activity in olefin polymerization?
Methodological Answer: The indenyl ligand’s π-electron density and hafnium’s high oxophilicity create electron-deficient metal centers, enhancing Lewis acidity for olefin activation. Advanced studies employ:
- DFT calculations to map frontier molecular orbitals (FMOs) and predict active sites.
- EPR spectroscopy to monitor radical intermediates during polymerization.
Contradictions in activity data (e.g., varying turnover frequencies) may arise from solvent polarity effects or ligand lability, requiring controlled kinetic studies under varying dielectric conditions .
Q. Q4: What are the challenges in correlating thermodynamic stability with catalytic performance in hafnium-indenyl complexes?
Methodological Answer: Thermodynamic stability is assessed via:
- Thermogravimetric Analysis (TGA) to determine decomposition thresholds.
- Cyclic Voltammetry (CV) to measure redox potentials and predict oxidative degradation pathways.
Contradictions emerge when computational models (e.g., COSMO-RS solvation models) predict higher stability than experimental observations, often due to solvent coordination effects or trace moisture. Mitigation involves rigorous moisture-free synthesis and in-situ spectroscopic monitoring .
Data Contradiction and Validation
Q. Q5: How should researchers resolve discrepancies in reported bond lengths and angles for this complex?
Methodological Answer: Discrepancies often stem from crystallographic resolution limits or solvent lattice effects. To validate:
Q. Q6: Why do catalytic performance metrics vary widely in peer-reviewed studies?
Methodological Answer: Variability arises from differences in:
- Pre-catalyst activation protocols (e.g., alkylaluminum co-catalyst ratios).
- Polymerization conditions (e.g., pressure, temperature gradients).
Standardization via ASTM E29 guidelines for repeatability testing and reporting "turnover number (TON)" instead of yield (%) reduces ambiguity .
Advanced Characterization and Applications
Q. Q7: How can researchers leverage this complex in high-κ dielectric materials for semiconductor applications?
Methodological Answer: Hafnium’s high permittivity (κ ≈ 25) makes it suitable for gate dielectrics. Methodologies include:
Q. Q8: What role does the indenyl ligand play in modulating hafnium’s nuclear shielding properties?
Methodological Answer: The indenyl ligand’s delocalized π-system alters hafnium’s nuclear magnetic shielding, quantified via:
- Solid-State NMR with magic-angle spinning (MAS) to resolve ¹⁸⁰Hf chemical shifts.
- Relativistic DFT to model spin-orbit coupling effects.
Applications in neutron absorption materials require cross-validation with neutron scattering experiments .
Safety and Handling Protocols
Q. Q9: What are the critical safety considerations for handling this moisture-sensitive hafnium complex?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
